molecular formula C10H16Cl2N2O B13511497 2-(Methylamino)-1-(6-methylpyridin-3-yl)propan-1-one dihydrochloride

2-(Methylamino)-1-(6-methylpyridin-3-yl)propan-1-one dihydrochloride

Cat. No.: B13511497
M. Wt: 251.15 g/mol
InChI Key: JYIIINQLHFQKCB-UHFFFAOYSA-N
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Description

2-(Methylamino)-1-(6-methylpyridin-3-yl)propan-1-one dihydrochloride is a chemical compound with a complex structure that includes a pyridine ring substituted with a methyl group and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-1-(6-methylpyridin-3-yl)propan-1-one dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methylpyridine and 2-bromo-1-phenylpropan-1-one.

    Reaction Conditions: The reaction is carried out under anhydrous conditions with a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

    Intermediate Formation: The intermediate product, 2-(Methylamino)-1-(6-methylpyridin-3-yl)propan-1-one, is formed.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are common practices to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-1-(6-methylpyridin-3-yl)propan-1-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols.

Scientific Research Applications

2-(Methylamino)-1-(6-methylpyridin-3-yl)propan-1-one dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-1-(6-methylpyridin-3-yl)propan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • **2-(Methylamino)-1-(4-methylpyridin-3-yl)propan-1-one
  • **2-(Methylamino)-1-(6-ethylpyridin-3-yl)propan-1-one

Uniqueness

2-(Methylamino)-1-(6-methylpyridin-3-yl)propan-1-one dihydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of the methylamino group

Properties

Molecular Formula

C10H16Cl2N2O

Molecular Weight

251.15 g/mol

IUPAC Name

2-(methylamino)-1-(6-methylpyridin-3-yl)propan-1-one;dihydrochloride

InChI

InChI=1S/C10H14N2O.2ClH/c1-7-4-5-9(6-12-7)10(13)8(2)11-3;;/h4-6,8,11H,1-3H3;2*1H

InChI Key

JYIIINQLHFQKCB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C(C)NC.Cl.Cl

Origin of Product

United States

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